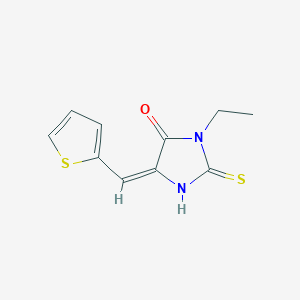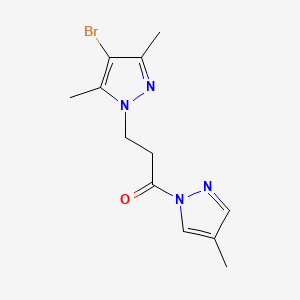
4-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, a dichlorophenyl group, and a tetrahydropyrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Allyl Group: The allyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares similarities with other pyrazine derivatives and thioamide compounds.
N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: is compared with compounds like N-allyl-4-(3,4-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide and N-allyl-4-(3,4-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide.
Uniqueness
The uniqueness of N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17Cl2N3S |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-prop-2-enylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C14H17Cl2N3S/c1-2-5-17-14(20)19-8-6-18(7-9-19)11-3-4-12(15)13(16)10-11/h2-4,10H,1,5-9H2,(H,17,20) |
InChI Key |
UTQYSSFAUYPYEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10942779.png)
![5-(2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10942787.png)
![2-[(Biphenyl-4-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942794.png)
![{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10942797.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942801.png)

![ethyl 4-(5-{(E)-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B10942815.png)
![methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10942816.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10942836.png)
![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942839.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methylthiourea](/img/structure/B10942844.png)
